molecular formula C16H11N5O6 B302431 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile

4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile

Cat. No. B302431
M. Wt: 369.29 g/mol
InChI Key: QRGCIRFTVBOHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile, also known as BHDPMB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BHDPMB is a complex molecule with a unique structure that allows it to interact with biological systems in a specific way.

Mechanism of Action

The mechanism of action of 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile is not fully understood. However, it is believed that 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile interacts with biological systems by inhibiting certain enzymes. 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that is involved in the breakdown of butyrylcholine.
Biochemical and Physiological Effects:
4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases. In vivo studies have shown that 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile is its potent inhibitory activity against certain enzymes. This makes it a promising candidate for the development of new drugs. 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile also exhibits antioxidant activity, which may be beneficial in the treatment of certain diseases. However, one of the limitations of 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile is its complex structure, which makes it difficult to synthesize in large quantities. 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile is also relatively expensive, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile. One potential direction is the development of new drugs based on the structure of 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile. 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. Another potential direction is the study of the antioxidant activity of 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile. 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases. Finally, the study of the structure-activity relationship of 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile may lead to the development of new compounds with improved properties.

Synthesis Methods

4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with benzyl bromide to form the benzyl ester. The benzyl ester is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with sodium cyanide to form the nitrile. Finally, the nitrile is reacted with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde to form 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile.

Scientific Research Applications

4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile is in the field of medicinal chemistry. 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile has also been studied for its potential applications in the field of materials science. The unique structure of 4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile makes it an interesting candidate for the development of new materials with specific properties.

properties

Product Name

4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile

Molecular Formula

C16H11N5O6

Molecular Weight

369.29 g/mol

IUPAC Name

4-[bis(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methyl]benzonitrile

InChI

InChI=1S/C16H11N5O6/c17-5-6-1-3-7(4-2-6)8(9-11(22)18-15(26)19-12(9)23)10-13(24)20-16(27)21-14(10)25/h1-4,8H,(H3,18,19,22,23,26)(H3,20,21,24,25,27)

InChI Key

QRGCIRFTVBOHJL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(C2=C(NC(=O)NC2=O)O)C3=C(NC(=O)NC3=O)O

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=C(NC(=O)NC2=O)O)C3=C(NC(=O)NC3=O)O

Origin of Product

United States

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